(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
Description
This compound is a benzofuran-3(2H)-one derivative featuring a (Z)-configured methylene bridge linking a 6-bromo-4H-benzo[d][1,3]dioxin moiety to the benzofuran core. A cyanoethoxy group at the 6-position further modifies its structure (synonyms listed in ). The bromine substituent on the benzodioxin ring enhances electrophilicity and may influence binding to biological targets such as tubulin, as suggested by its structural similarity to microtubule-targeting agents. Its synthesis likely involves a Knoevenagel condensation between a substituted benzofuranone and a brominated benzodioxin aldehyde, followed by O-alkylation with chloroacetonitrile under basic conditions—a method analogous to the preparation of related compounds (e.g., compound 5a in ).
Properties
IUPAC Name |
2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO5/c20-13-5-11(19-12(6-13)9-23-10-25-19)7-17-18(22)15-2-1-14(24-4-3-21)8-16(15)26-17/h1-2,5-8H,4,9-10H2/b17-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXNYWXRXTVUBC-IDUWFGFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC#N)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC#N)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition, including a benzofuran core and a dioxin moiety, which contribute to its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 488.3 g/mol. The presence of functional groups such as bromine, methylene, and hydroxyl enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile. For instance, derivatives containing benzofuran and dioxin structures have shown significant cytotoxicity against various solid tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Antimicrobial Activity
Compounds derived from benzofuran and dioxin frameworks have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit activity against specific bacterial pathogens, although the overall antimicrobial efficacy varies significantly among different compounds . The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances antimicrobial activity.
Anti-inflammatory Effects
The anti-inflammatory properties of (Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile have been investigated in several contexts. Compounds in this class can modulate inflammatory responses by affecting cytokine release and signaling pathways associated with inflammation .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives similar to (Z)-2-(...) exhibit IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects.
- Microbial Growth Inhibition : Tests conducted on selected bacterial strains revealed that certain derivatives showed effective inhibition at concentrations ranging from 10 to 100 µg/mL, suggesting potential applications in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
| Biological Activity | Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | (Z)-2-(...) | 5 - 15 | Induction of apoptosis |
| Antimicrobial | (Z)-2-(...) | 10 - 100 | Inhibition of bacterial growth |
| Anti-inflammatory | (Z)-2-(...) | N/A | Modulation of cytokine release |
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile typically involves multi-step organic reactions. The key steps include:
- Formation of Benzofuran Derivatives : The initial step usually involves the bromination of benzofuran derivatives to introduce the bromo substituent at the desired position.
- Methylene Group Introduction : This is achieved through a condensation reaction that links the benzofuran derivative to a methylene group.
- Acetonitrile Functionalization : The final step involves the introduction of the acetonitrile moiety via nucleophilic substitution or similar methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. In particular, compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in human cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain derivatives possess significant antibacterial activity against both standard and clinical strains of bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Inhibition of Inflammatory Mediators
Another area of interest is the compound's effect on inflammatory mediators. Research indicates that certain derivatives can significantly reduce the release of interleukin 6 (IL-6), a cytokine involved in inflammation and immune response. This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases .
Study 1: Cytotoxicity Evaluation
A study conducted on various benzofuran derivatives demonstrated that compounds structurally related to (Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile exhibited cytotoxic effects on human cancer cell lines. The results showed a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several derivatives were screened against a panel of bacterial strains. Results indicated that specific modifications to the benzofuran core enhanced antibacterial efficacy, making these compounds promising candidates for further development as antibiotics .
Study 3: Anti-inflammatory Effects
Research evaluating the anti-inflammatory properties revealed that selected derivatives could inhibit IL-6 release significantly. The most potent compound reduced IL-6 levels by up to 50% in treated cultures compared to controls .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Analogues
Key Observations :
- The brominated benzodioxin group in the target compound distinguishes it from 5a (indole-substituted) and 5b (pyridine/dichlorobenzyl-substituted).
- The cyanoethoxy group is a shared feature in the target compound and 5a, contributing to solubility and hydrogen-bonding interactions.
Key Findings :
- The target compound exhibits superior potency (IC₅₀ 0.8–1.2 µM) compared to 5a (1.5–2.0 µM) in acute lymphoblastic leukemia (ALL) models, attributed to its brominated benzodioxin group’s enhanced interaction with tubulin’s colchicine-binding pocket.
- Both the target compound and 5a show minimal cytotoxicity against normal B-lymphoblasts, suggesting a therapeutic window for leukemia treatment.
- Unlike compound 13m (), which targets HIV integrase, the benzofuran-3(2H)-one derivatives (target compound, 5a, 5b) primarily act on mitotic machinery , highlighting structural determinants of target specificity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile, and how is stereochemical integrity maintained during synthesis?
- Methodological Answer : The compound is synthesized via nucleophilic substitution under controlled conditions. A typical procedure involves reacting a benzofuran-3(2H)-one precursor with chloroacetonitrile in the presence of anhydrous potassium carbonate in DMF at 60°C for 8 hours . Stereochemical integrity (Z-configuration) is maintained by optimizing reaction temperature and avoiding prolonged heating, which could induce isomerization. Post-synthesis, recrystallization from DMF-methanol ensures purity and configuration stability.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Focus on olefinic proton signals (δ 7.37 ppm for the methylene group in ) and carbonyl carbons (δ 179.58 ppm for the 3-oxo group) to confirm regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 375.1337 [M+H]+) to confirm molecular formula .
- IR Spectroscopy : Identify nitrile (C≡N) stretching (~2250 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .
Q. How can researchers definitively determine the Z-configuration of the methylene group in the final product?
- Methodological Answer : The Z-configuration is confirmed via NOESY NMR correlations between the methylene proton (δ 7.37 ppm) and adjacent aromatic protons (e.g., δ 7.77 ppm in the benzofuran ring). Computational modeling (DFT-based geometry optimization) can further validate spatial arrangements .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and reduced byproducts?
- Methodological Answer : Apply a factorial DoE approach to test variables like temperature (50–70°C), solvent polarity (DMF vs. acetonitrile), and reagent stoichiometry (1–3 eq. of chloroacetonitrile). Response surface methodology (RSM) can model interactions between variables, identifying optimal conditions (e.g., 60°C, 1.2 eq. chloroacetonitrile) to maximize yield (65% in ) .
Q. How should researchers address contradictions between experimental NMR data and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Mitigate by:
- Re-running NMR in deuterated DMSO or CDCl3 to match computational solvent models.
- Performing variable-temperature NMR to detect conformational changes.
- Cross-validating with X-ray crystallography if single crystals are obtainable .
Q. What mechanistic insights explain the formation of the benzofuran ring during synthesis?
- Methodological Answer : The benzofuran core forms via intramolecular cyclization of a keto-enol intermediate. Density Functional Theory (DFT) studies can map energy barriers for cyclization steps, while trapping experiments with radical scavengers (e.g., TEMPO) assess potential radical-mediated pathways .
Q. What strategies enhance regioselective bromination at the 6-position of the benzo[d][1,3]dioxin moiety?
- Methodological Answer : Use directing groups (e.g., acetoxy or methoxy) to polarize the aromatic ring, favoring electrophilic substitution at the 6-position. Alternatively, employ transition-metal catalysts (e.g., Pd/Cu) for directed ortho-bromination. Monitor selectivity via LC-MS and adjust Br₂ equivalents to minimize over-bromination .
Q. How can researchers mitigate purification challenges caused by structurally similar byproducts?
- Methodological Answer : Combine chromatographic (e.g., flash chromatography with ethyl acetate/hexane gradients) and recrystallization steps. For persistent byproducts, use preparative HPLC with a C18 column and water-acetonitrile mobile phase. Characterize impurities via LC-HRMS to identify structural motifs (e.g., diastereomers or oxidation products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
